molecular formula C24H32O6 B138474 11-A-Hydroxy canrenone methyl ester CAS No. 192704-56-6

11-A-Hydroxy canrenone methyl ester

Cat. No. B138474
CAS RN: 192704-56-6
M. Wt: 416.5 g/mol
InChI Key: ZYDNRZOTRVTMRC-IIYDDONESA-N
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Description

11-A-Hydroxy canrenone methyl ester is a chemical compound with the molecular formula C24H32O6 . It is an intermediate used in the chemobiological synthesis of Eplerenone , a cardiovascular drug .


Synthesis Analysis

The synthesis of 11-A-Hydroxy canrenone methyl ester involves the use of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- and Iodomethane .


Molecular Structure Analysis

The molecular structure of 11-A-Hydroxy canrenone methyl ester is characterized by a molecular weight of 416.51 g/mol . It has 8 defined stereocentres .


Chemical Reactions Analysis

As an intermediate, 11-A-Hydroxy canrenone methyl ester is used in the chemobiological synthesis of Eplerenone .


Physical And Chemical Properties Analysis

11-A-Hydroxy canrenone methyl ester has a boiling point of 604.5±55.0 °C and a density of 1.27±0.1 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The compound is solid in form and is white to off-white in color .

Mechanism of Action

Target of Action

The primary target of 11-A-Hydroxy canrenone methyl ester is the mineralocorticoid receptor (MR) . This compound is an intermediate used in the synthesis of Eplerenone , a selective antagonist of the MR . The MR plays a crucial role in regulating blood pressure and electrolyte balance .

Mode of Action

As an intermediate in the synthesis of Eplerenone, 11-A-Hydroxy canrenone methyl ester shares a similar mode of action. Eplerenone selectively binds to the MR, inhibiting its action . This prevents the receptor from interacting with its natural ligand, aldosterone, thereby inhibiting the downstream effects of aldosterone .

Biochemical Pathways

The binding of 11-A-Hydroxy canrenone methyl ester (via Eplerenone) to the MR affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the action of aldosterone, it prevents the reabsorption of sodium and water in the kidneys, which would otherwise lead to an increase in blood volume and blood pressure .

Pharmacokinetics

Eplerenone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in both urine and feces .

Result of Action

The molecular and cellular effects of 11-A-Hydroxy canrenone methyl ester’s action result in the reduction of blood pressure . By inhibiting the action of aldosterone, it reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure .

Action Environment

The action, efficacy, and stability of 11-A-Hydroxy canrenone methyl ester can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially affect its stability .

Safety and Hazards

For safety, avoid breathing mist, gas, or vapors of 11-A-Hydroxy canrenone methyl ester . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

As an intermediate in the synthesis of Eplerenone, a cardiovascular drug, 11-A-Hydroxy canrenone methyl ester has potential applications in the treatment of primary hypertension and heart failure post-myocardial infarction . Eplerenone is the first approved selective aldosterone receptor antagonist , indicating a promising future direction for this compound.

properties

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRZOTRVTMRC-IIYDDONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348419
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-A-Hydroxy canrenone methyl ester

CAS RN

192704-56-6
Record name 11α-Hydroxymexrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192704-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
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